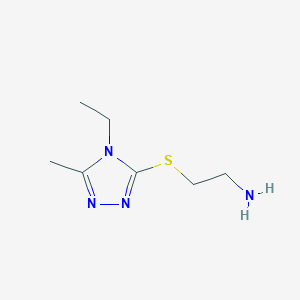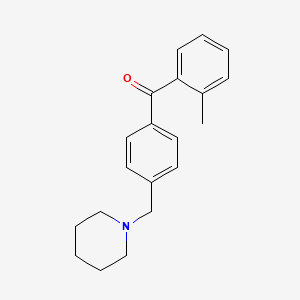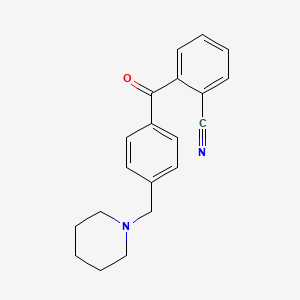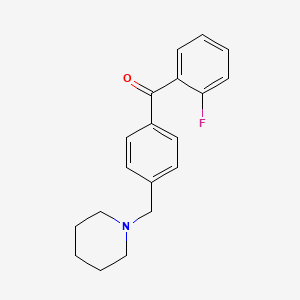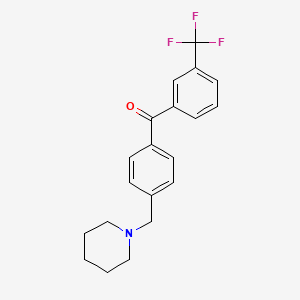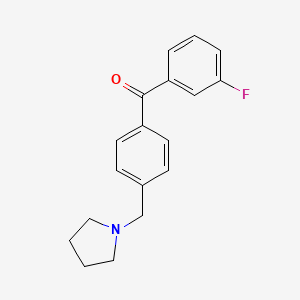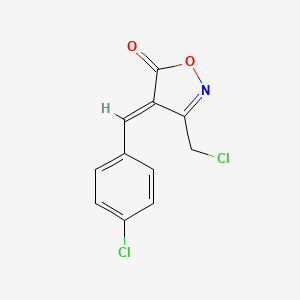
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
描述
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorobenzylidene group and a chloromethyl group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(chloromethyl)isoxazol-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloromethyl and chlorobenzylidene groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions. These reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted isoxazole derivatives.
科学研究应用
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the production of specialty chemicals and intermediates in organic synthesis.
作用机制
The mechanism of action of (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
(4E)-4-(4-bromobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar in structure but with a bromine atom instead of chlorine on the benzylidene group.
(4E)-4-(4-methylbenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar in structure but with a methyl group instead of chlorine on the benzylidene group.
(4E)-4-(4-nitrobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one: Similar in structure but with a nitro group instead of chlorine on the benzylidene group.
Uniqueness
(4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one is unique due to the presence of both chlorobenzylidene and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
属性
IUPAC Name |
3-(chloromethyl)-4-[(4-chlorophenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-1-3-8(13)4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXAKLCODEEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166049 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142198-93-3 | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(4-chlorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)

![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
